Cas no 1265911-67-8 (4-methyl-1-4-(4-methylquinolin-1-ium-1-yl)butylquinolin-1-ium bis(4-methylbenzene-1-sulfonate))

1265911-67-8 structure
Nombre del producto:4-methyl-1-4-(4-methylquinolin-1-ium-1-yl)butylquinolin-1-ium bis(4-methylbenzene-1-sulfonate)
Número CAS:1265911-67-8
MF:C38H40N2O6S2
Megavatios:684.864007949829
MDL:MFCD00182027
CID:3154305
PubChem ID:45048580
4-methyl-1-4-(4-methylquinolin-1-ium-1-yl)butylquinolin-1-ium bis(4-methylbenzene-1-sulfonate) Propiedades químicas y físicas
Nombre e identificación
-
- 1,1'-(butane-1,4-diyl)bis(4-methylquinolin-1-ium) 4-methylbenzenesulfonate
- 4-methyl-1-4-(4-methylquinolin-1-ium-1-yl)butylquinolin-1-ium bis(4-methylbenzene-1-sulfonate)
- AKOS015958690
- 4-methylbenzenesulfonate;4-methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium
- F9995-0282
- 1265911-67-8
- EN300-26212086
- 4-methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium bis(4-methylbenzene-1-sulfonate)
- VU0549330-1
-
- MDL: MFCD00182027
- Renchi: InChI=1S/C24H26N2.2C7H8O3S/c1-19-13-17-25(23-11-5-3-9-21(19)23)15-7-8-16-26-18-14-20(2)22-10-4-6-12-24(22)26;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-6,9-14,17-18H,7-8,15-16H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2
- Clave inchi: YDPGNOQMPYACHP-UHFFFAOYSA-L
Atributos calculados
- Calidad precisa: 684.23277935Da
- Masa isotópica única: 684.23277935Da
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 48
- Cuenta de enlace giratorio: 5
- Complejidad: 589
- Recuento de unidades de unión covalente: 3
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 139Ų
4-methyl-1-4-(4-methylquinolin-1-ium-1-yl)butylquinolin-1-ium bis(4-methylbenzene-1-sulfonate) PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26212086-0.5g |
4-methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium bis(4-methylbenzene-1-sulfonate) |
1265911-67-8 | 95% | 0.5g |
$457.0 | 2024-06-18 | |
Enamine | EN300-26212086-1.0g |
4-methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium bis(4-methylbenzene-1-sulfonate) |
1265911-67-8 | 95% | 1.0g |
$584.0 | 2024-06-18 | |
Enamine | EN300-26212086-2.5g |
4-methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium bis(4-methylbenzene-1-sulfonate) |
1265911-67-8 | 95% | 2.5g |
$1147.0 | 2024-06-18 | |
Enamine | EN300-26212086-10.0g |
4-methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium bis(4-methylbenzene-1-sulfonate) |
1265911-67-8 | 95% | 10.0g |
$2516.0 | 2024-06-18 | |
Enamine | EN300-26212086-0.1g |
4-methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium bis(4-methylbenzene-1-sulfonate) |
1265911-67-8 | 95% | 0.1g |
$176.0 | 2024-06-18 | |
Enamine | EN300-26212086-0.25g |
4-methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium bis(4-methylbenzene-1-sulfonate) |
1265911-67-8 | 95% | 0.25g |
$252.0 | 2024-06-18 | |
Enamine | EN300-26212086-10g |
4-methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium bis(4-methylbenzene-1-sulfonate) |
1265911-67-8 | 10g |
$2516.0 | 2023-09-14 | ||
Enamine | EN300-26212086-5g |
4-methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium bis(4-methylbenzene-1-sulfonate) |
1265911-67-8 | 5g |
$1695.0 | 2023-09-14 | ||
Enamine | EN300-26212086-0.05g |
4-methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium bis(4-methylbenzene-1-sulfonate) |
1265911-67-8 | 95% | 0.05g |
$118.0 | 2024-06-18 | |
Enamine | EN300-26212086-5.0g |
4-methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium bis(4-methylbenzene-1-sulfonate) |
1265911-67-8 | 95% | 5.0g |
$1695.0 | 2024-06-18 |
4-methyl-1-4-(4-methylquinolin-1-ium-1-yl)butylquinolin-1-ium bis(4-methylbenzene-1-sulfonate) Literatura relevante
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
1265911-67-8 (4-methyl-1-4-(4-methylquinolin-1-ium-1-yl)butylquinolin-1-ium bis(4-methylbenzene-1-sulfonate)) Productos relacionados
- 1919045-63-8(4-methyl-2-(methylamino)-N-[(1r,4r)-4-butoxycyclohexyl]pyrrolo[1,2-a]pyrimidine-8-carboxamide)
- 1361670-14-5(2'-(Difluoromethyl)-2,4,6-trichloro-4'-(trifluoromethyl)biphenyl)
- 1213650-06-6((1S)-2-methyl-1-(4-methylphenyl)propan-1-amine)
- 885518-26-3(4-Fluoro-1H-indol-6-amine)
- 1342977-40-5(2-chloro-6-fluoro-N-methylbenzamide)
- 1211536-52-5(2-Chloro-3-(difluoromethyl)pyridine-4-carboxaldehyde)
- 37845-71-9(1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone Hydrochloride)
- 2171484-99-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoheptanoic acid)
- 2171825-06-0(4-(1-hydroxybut-3-yn-2-yl)aminobenzoic acid)
- 912917-85-2(O-Pentaacetyl O-Desethyl Dapagliflozin)
Proveedores recomendados
pengshengyue
Miembros de la medalla de oro
Proveedor de China
Lote

Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Lote

Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Nantong Boya Environmental Protection Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Shanghai Xinsi New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
